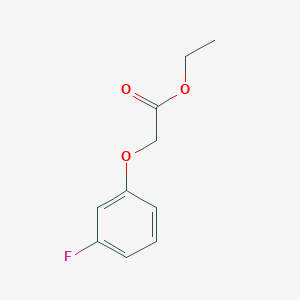

Ethyl 2-(3-fluorophenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-fluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUDEEISQIAYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567904 | |

| Record name | Ethyl (3-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-70-8 | |

| Record name | Ethyl 2-(3-fluorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2-(3-fluorophenoxy)acetate from 3-fluorophenol

An In-Depth Technical Guide for the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 2-(3-fluorophenoxy)acetate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via the Williamson ether synthesis, reacting 3-fluorophenol with ethyl bromoacetate in the presence of a suitable base. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines purification and characterization techniques, and emphasizes critical safety considerations. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable insights to ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

This compound and its derivatives are significant structural motifs in medicinal chemistry and materials science. The presence of the fluorophenoxy group can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of bioactive molecules. A reliable and scalable synthesis of this intermediate is therefore a critical prerequisite for advanced research and development programs.

The chosen synthetic route is the Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2] This reaction involves the nucleophilic substitution (S_N2) of a halide by an alkoxide or, in this case, a phenoxide ion.[1][3] Its predictability, high potential yield, and adaptability make it the superior choice for this transformation.

The Williamson Ether Synthesis: Mechanistic Deep Dive

The synthesis proceeds in two fundamental steps, which are often performed in a single pot. The entire process is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[1][2]

-

Deprotonation: The acidic proton of the hydroxyl group on 3-fluorophenol is abstracted by a base. For this synthesis, potassium carbonate (K₂CO₃) is an excellent choice. It is a mild, inexpensive, and easily handled base that is effective in deprotonating phenols, especially when paired with a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF). This acid-base reaction generates the key nucleophile: the 3-fluorophenoxide anion.

-

Nucleophilic Attack: The generated 3-fluorophenoxide anion, a potent nucleophile, attacks the electrophilic carbon atom of ethyl bromoacetate. This carbon is susceptible to attack because it is bonded to a highly electronegative bromine atom, which is an excellent leaving group. The phenoxide ion displaces the bromide ion in a concerted S_N2 mechanism, forming the C-O ether bond and yielding the desired product, this compound, along with potassium bromide as a salt byproduct.[1][4]

The choice of a primary alkyl halide like ethyl bromoacetate is critical. Secondary and tertiary alkyl halides would be prone to E2 elimination as a competing side reaction, especially with a strong base, which would significantly reduce the yield of the desired ether.[1][4]

Caption: Williamson Ether Synthesis Mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as required. All operations should be conducted in a well-ventilated chemical fume hood.

Reagent and Equipment Summary

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Role |

| 3-Fluorophenol | C₆H₅FO | 112.10 | 1.0 | 10.0 g (89.2 mmol) | Starting Material |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 1.1 | 16.3 g (97.1 mmol) | Alkylating Agent[5] |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 18.5 g (133.8 mmol) | Base |

| Acetone | C₃H₆O | 58.08 | - | 200 mL | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~300 mL | Extraction Solvent[6] |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~100 mL | Washing Agent |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | q.s. | Drying Agent |

Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorophenol (10.0 g, 89.2 mmol) and anhydrous potassium carbonate (18.5 g, 133.8 mmol).

-

Solvent Addition: Add 200 mL of acetone to the flask. Stir the resulting suspension at room temperature for 15 minutes. The suspension will be a milky white color.

-

Reagent Addition: Slowly add ethyl bromoacetate (16.3 g, 97.1 mmol) to the suspension dropwise via a syringe or dropping funnel over 10-15 minutes.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C for acetone) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 20:80 ethyl acetate:hexanes. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 3-fluorophenol starting material.

-

Workup - Quenching and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium bromide byproduct using a Büchner funnel and wash the solid cake with a small amount of fresh acetone (~20 mL).

-

Workup - Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting oily residue in ethyl acetate (~150 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).[7]

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

Caption: Step-by-step experimental workflow.

Purification and Characterization

The crude product obtained is often of sufficient purity (>95%) for many applications. For higher purity, vacuum distillation is recommended.

-

Purification: The crude oil can be purified by fractional distillation under high vacuum. The product, this compound, is a colorless to pale yellow liquid.

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the chemical structure by observing characteristic proton shifts and coupling constants.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

FT-IR: To identify key functional groups, such as the ester carbonyl (~1750 cm⁻¹) and the C-O-C ether stretch.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Safety and Hazard Management

Adherence to strict safety protocols is paramount for this synthesis due to the hazardous nature of the reagents.

-

3-Fluorophenol: Toxic if swallowed and harmful in contact with skin.[8] It can cause severe skin irritation and serious eye damage.[8] Always handle in a fume hood wearing appropriate gloves, lab coat, and safety goggles.[8]

-

Ethyl Bromoacetate: Highly toxic and potentially fatal if swallowed, inhaled, or in contact with skin.[9][10] It is a potent lachrymator (tear-producing agent) and a flammable liquid.[9][11] All manipulations must be performed within a chemical fume hood.[10][11] Ensure all sources of ignition are removed.[9]

-

General Precautions: Use appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a flame-resistant lab coat, and chemical splash goggles. Ensure an emergency eyewash station and safety shower are readily accessible. All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

The Williamson ether synthesis provides an efficient and reliable pathway for the production of this compound from 3-fluorophenol. By understanding the S_N2 mechanism, carefully selecting reagents and conditions to favor the desired substitution reaction, and adhering to rigorous safety protocols, researchers can consistently obtain this valuable chemical intermediate in high yield and purity. This guide serves as a foundational document to enable further innovation in the fields of drug discovery and materials science.

References

-

Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

14.3: The Williamson Ether Synthesis. (2019, September 3). Chemistry LibreTexts. [Link]

-

Ethyl bromoacetate. Wikipedia. [Link]

-

ETHYL BROMOACETATE. Ataman Kimya. [Link]

-

Purification of Ethyl acetate. (n.d.). LookChem. [Link]

-

Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2025, June 27). PatSnap. [Link]

-

Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). National Toxicology Program. [Link]

-

Williamson Ether Synthesis. (2018, August 29). Professor Dave Explains. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 6. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 7. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(3-fluorophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-fluorophenoxy)acetate is a fluorinated aromatic ether ester with significant potential as a versatile building block in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the phenoxy ring imparts unique electronic properties that can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure consisting of a 3-fluorophenoxy group linked to an ethyl acetate moiety via an ether bond. This seemingly simple arrangement gives rise to a nuanced set of physicochemical properties crucial for its application in drug design and synthesis.

Structural Features

The key structural components of this compound are:

-

3-Fluorophenyl Group: The fluorine atom at the meta-position of the phenyl ring is a critical feature. Its high electronegativity introduces a significant dipole moment and alters the electron density distribution of the aromatic ring. This can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are pivotal for molecular recognition in biological systems.

-

Ether Linkage: The ether bond provides flexibility to the molecule, allowing the phenoxy and acetate moieties to adopt various conformations. This conformational flexibility can be advantageous for optimizing binding to target proteins.

-

Ethyl Ester Group: The ethyl ester functionality serves as a potential site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation.

Physicochemical Data

| Property | Predicted Value | Comments |

| Molecular Formula | C₁₀H₁₁FO₃ | - |

| Molecular Weight | 200.19 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on similar phenoxyacetate esters. |

| Boiling Point | ~250-260 °C (at 760 mmHg) | Estimated from related compounds. |

| Melting Point | Not applicable (liquid at room temp) | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate).[1] | The ester and aromatic nature suggest good solubility in a range of organic solvents. Water solubility is expected to be low. |

| logP (o/w) | ~2.3 | Estimated; indicates moderate lipophilicity. |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar phenoxyacetate esters.[2]

Materials:

-

3-Fluorophenol

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of ethyl bromoacetate and to ensure the efficiency of the nucleophilic substitution reaction.

-

Potassium Carbonate as Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant side reactions.

-

Reflux Conditions: Heating the reaction mixture increases the rate of the Sₙ2 reaction, leading to a higher yield in a shorter time.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.35 | m | 1H | Aromatic H (adjacent to C-F) |

| ~6.70-6.85 | m | 3H | Aromatic H |

| ~4.65 | s | 2H | -O-CH₂-C=O |

| ~4.25 | q | 2H | -O-CH₂-CH₃ |

| ~1.30 | t | 3H | -O-CH₂-CH₃ |

Predicted in CDCl₃. Chemical shifts are estimates based on analogous structures and computational predictions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~163 (d, J ≈ 245 Hz) | C-F (aromatic) |

| ~158 | C-O (aromatic) |

| ~130 (d, J ≈ 10 Hz) | Aromatic C |

| ~110 (d, J ≈ 3 Hz) | Aromatic C |

| ~107 (d, J ≈ 21 Hz) | Aromatic C |

| ~103 (d, J ≈ 25 Hz) | Aromatic C |

| ~65 | -O-CH₂-C=O |

| ~61 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Predicted in CDCl₃. The carbon attached to fluorine will appear as a doublet due to ¹³C-¹⁹F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1760-1740 | C=O stretch (ester) |

| ~1600, ~1490 | C=C stretch (aromatic) |

| ~1250-1200 | C-O stretch (aryl ether) |

| ~1150-1050 | C-O stretch (ester) |

| ~1200-1100 | C-F stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 200. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the cleavage of the ether bond.

Chemical Reactivity

Hydrolysis of the Ester

The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 3-fluorophenoxyacetic acid.

Caption: Hydrolysis of this compound.

The rate of hydrolysis can be influenced by the electronic nature of the substituent on the phenyl ring. The electron-withdrawing fluorine atom can slightly increase the rate of base-catalyzed hydrolysis by stabilizing the carboxylate intermediate. The kinetics of ester hydrolysis are generally second-order.[3]

Reactions at the Aromatic Ring

The 3-fluorophenyl ring can undergo electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, but deactivating. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would require forcing conditions and may lead to a mixture of products.

Applications in Drug Development and Medicinal Chemistry

The phenoxyacetic acid scaffold is a well-established pharmacophore found in numerous drugs.[1] The introduction of a fluorine atom can further enhance the pharmacological properties of molecules.

Role of the 3-Fluorophenoxy Moiety

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug candidate.

-

Lipophilicity and Permeability: The fluorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the binding affinity and selectivity of a drug.

Potential Therapeutic Areas

Derivatives of phenoxyacetic acid have shown a wide range of biological activities, including:[1]

-

Anti-inflammatory: As analogs of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial: Exhibiting antibacterial and antifungal properties.

-

Anticancer: Showing cytotoxic activity against various cancer cell lines.

-

Herbicidal: Certain phenoxyacetic acid derivatives are used as herbicides.[4]

This compound serves as a key starting material for the synthesis of libraries of compounds based on the 3-fluorophenoxyacetic acid core, which can then be screened for various biological activities.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to obtain a substance-specific SDS from the supplier before use.

Conclusion

This compound is a valuable chemical intermediate with promising applications in drug discovery and development. Its unique combination of a fluorinated aromatic ring and a reactive ester functionality makes it an attractive building block for the synthesis of novel bioactive molecules. This guide has provided a detailed overview of its chemical properties, offering a solid foundation for researchers to harness its full potential in their scientific pursuits.

References

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. Available at: [Link]

-

The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. PMC. Available at: [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]

-

Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. Available at: [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(3-fluorophenoxy)acetate (CAS 777-70-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Fluorinated Building Block

Ethyl 2-(3-fluorophenoxy)acetate, bearing the CAS number 777-70-8, is a fluorinated aromatic ether that has garnered significant interest within the realms of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenoxy ring imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and biological activity. This guide serves as a comprehensive technical resource, providing an in-depth exploration of its synthesis, properties, and burgeoning applications, with a particular focus on its role as a versatile scaffold in the design of novel therapeutic agents. As a senior application scientist, the following sections are curated to not only present established data but also to offer insights into the practical considerations and scientific rationale that underpin its use in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research. These properties dictate its behavior in various chemical and biological systems and are crucial for its unambiguous identification and quality control.

Physicochemical Properties

The introduction of a fluorine atom at the meta-position of the phenoxy ring in ethyl 2-phenoxyacetate significantly modifies its electronic and lipophilic character. The high electronegativity of fluorine can influence the acidity of the alpha-protons and the overall polarity of the molecule.

| Property | Value | Source |

| CAS Number | 777-70-8 | Alchem Pharmtech[1] |

| Molecular Formula | C₁₀H₁₁FO₃ | Alchem Pharmtech[1] |

| Molecular Weight | 198.19 g/mol | BLD Pharm[2] |

| Boiling Point | 108-109 °C at 11 mmHg | Chemical Supplier Data |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, allowing for structural confirmation and purity assessment. While specific experimental spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate moiety, and a complex multiplet pattern for the aromatic protons of the 3-fluorophenyl ring. The fluorine atom will induce through-bond coupling to the aromatic protons, leading to additional splitting.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon adjacent to the ether oxygen, and the aromatic carbons. The carbon atoms on the fluorinated ring will exhibit C-F coupling, which is a powerful diagnostic tool for confirming the position of the fluorine substituent.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the aromatic ring.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other key absorptions will include C-O stretching vibrations for the ether and ester linkages, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule. The C-F stretching vibration will also be present, usually in the 1000-1400 cm⁻¹ region.

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester side chain, and characteristic cleavages of the ether bond, providing further confirmation of the molecular structure.

Synthesis and Reaction Chemistry

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis . This classical organic reaction provides a reliable and scalable route to this important building block.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a nucleophilic substitution reaction (Sₙ2) where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether. In the context of synthesizing this compound, the reaction involves the deprotonation of 3-fluorophenol to form the corresponding phenoxide, which then attacks the electrophilic carbon of an ethyl haloacetate.

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is based on established procedures for similar phenoxyacetate syntheses and is designed to be a robust starting point for laboratory-scale preparation.[3]

Materials:

-

3-Fluorophenol

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone.

-

Addition of Alkylating Agent: While stirring the suspension, add ethyl bromoacetate (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a colorless oil.

Self-Validation and Causality:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of ethyl bromoacetate and to ensure the efficiency of the phenoxide formation.

-

Excess Base: A slight excess of potassium carbonate is used to ensure complete deprotonation of the 3-fluorophenol.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing for a reasonable reaction time.

-

Aqueous Work-up: The washing steps are essential to remove any unreacted 3-fluorophenol, residual base, and inorganic salts.

-

Vacuum Distillation: This purification technique is ideal for liquid products with relatively high boiling points, allowing for purification at a lower temperature to prevent decomposition.

Applications in Drug Discovery and Medicinal Chemistry

The phenoxyacetic acid moiety is a well-established pharmacophore found in a variety of biologically active compounds. The introduction of a fluorine atom, as in this compound, offers medicinal chemists a valuable tool to fine-tune the properties of lead compounds.

Role as a Key Building Block

This compound serves as a versatile starting material for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used in other functional group transformations.

Caption: Synthetic Utility of this compound.

Impact of Fluorine Substitution

The presence of the fluorine atom can have several beneficial effects in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and potency.

-

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

While specific biological targets for this compound itself are not extensively documented, its derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, and antimicrobial agents. The core structure serves as a scaffold that can be elaborated to target specific enzymes or receptors.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, combined with the unique properties imparted by the fluorine substituent, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. Future research will likely continue to explore the incorporation of this and similar fluorinated motifs into diverse molecular scaffolds to address a wide range of biological targets. The continued exploration of its reaction chemistry and biological profile will undoubtedly unlock new opportunities in drug discovery and materials science.

References

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(3-fluorophenoxy)acetate

This guide provides a comprehensive analysis of the molecular structure of Ethyl 2-(3-fluorophenoxy)acetate, a compound of interest for researchers, scientists, and professionals in drug development. By integrating foundational chemical data with advanced spectroscopic analysis, this document serves as a key reference for understanding and utilizing this molecule.

Introduction and Chemical Identity

This compound belongs to the class of aryloxyacetates, a structural motif found in various biologically active compounds. Its utility as a building block in medicinal chemistry stems from the combination of a substituted aromatic ring, an ether linkage, and an ester functional group. Understanding its precise molecular structure is paramount for predicting its reactivity, designing new syntheses, and interpreting its role in complex biological systems.

This guide will elucidate the molecule's structure through a systematic presentation of its chemical properties, a detailed synthetic protocol, and a multi-faceted spectroscopic characterization.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₁FO₃ | N/A |

| Molecular Weight | 198.19 g/mol | N/A |

| CAS Number | 67442-34-4 | N/A |

| Canonical SMILES | CCOC(=O)COC1=CC(=CC=C1)F | N/A |

| Appearance | Colorless to pale yellow liquid (predicted) | N/A |

Note: Some physical properties are predicted based on analogous structures, as specific experimental data for this compound is not widely published. Researchers should verify these properties experimentally.

Synthesis and Purification

The most direct and common method for synthesizing this compound is via a Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

Causality in Experimental Design: The choice of reagents and conditions is critical for maximizing yield and purity. 3-Fluorophenol serves as the nucleophile precursor. A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. Acetone is an excellent solvent for this Sₙ2 reaction as it is polar aprotic, effectively solvating the potassium cation without hindering the nucleophilicity of the phenoxide. Ethyl bromoacetate is a potent electrophile, and the reaction is heated under reflux to ensure a sufficient reaction rate. The subsequent workup is designed to remove unreacted starting materials and the inorganic salt byproduct (KBr).

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (100 mL).

-

Addition of Electrophile: Stir the mixture at room temperature for 15 minutes. Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Purification: Dissolve the resulting residue in ethyl acetate (100 mL) and wash sequentially with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Caption: Synthesis and purification workflow for this compound.

Spectroscopic and Structural Analysis

Spectroscopic analysis provides definitive proof of the molecular structure. Each technique offers unique insights into the connectivity and chemical environment of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments.

Expected Chemical Shifts and Splitting Patterns:

-

Ethyl Group (CH₂CH₃): The ethyl ester protons will appear as a triplet around 1.3 ppm (for the -CH₃) and a quartet around 4.2 ppm (for the -OCH₂-). The triplet-quartet pattern is a hallmark of an ethyl group, arising from spin-spin coupling.

-

Methylene Bridge (-OCH₂CO-): The protons of the methylene group adjacent to the phenoxy ring and the carbonyl group will appear as a singlet around 4.6 ppm. Its downfield shift is due to the deshielding effects of the adjacent oxygen and carbonyl group.

-

Aromatic Protons (Ar-H): The four protons on the fluorophenyl ring will appear in the aromatic region (6.8-7.4 ppm). Due to the meta-substitution of the fluorine, a complex multiplet pattern is expected. The fluorine atom will also introduce coupling (²JHF, ³JHF, ⁴JHF), further complicating the signals.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | m | 1H | Ar-H |

| ~6.85 | m | 3H | Ar-H |

| ~4.65 | s | 2H | -OCH₂ CO- |

| ~4.25 | q | 2H | -OCH₂ CH₃ |

| ~1.30 | t | 3H | -OCH₂CH₃ |

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically around 168 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate between 105-165 ppm. The carbon directly attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and will be found around 163 ppm. The carbon attached to the ether oxygen (C-O) will be around 159 ppm.

-

Aliphatic Carbons: The methylene carbon of the ester's ethyl group (-O CH₂CH₃) will be around 62 ppm, while the methylene bridge carbon (-OCH₂ CO-) will be around 65 ppm. The terminal methyl carbon (-OCH₂CH₃ ) will be the most upfield signal, around 14 ppm.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C =O |

| ~163.4 (d, ¹JCF ≈ 245 Hz) | Ar C -F |

| ~159.2 (d, ³JCF ≈ 10 Hz) | Ar C -O |

| ~130.8 (d, ³JCF ≈ 10 Hz) | Ar C -H |

| ~110.5 (d, ⁴JCF ≈ 3 Hz) | Ar C -H |

| ~108.0 (d, ²JCF ≈ 21 Hz) | Ar C -H |

| ~103.0 (d, ²JCF ≈ 25 Hz) | Ar C -H |

| ~65.4 | -OC H₂CO- |

| ~61.8 | -OC H₂CH₃ |

| ~14.2 | -OCH₂C H₃ |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1]

Expected Characteristic Absorptions:

-

C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.[1]

-

C-O Stretch: Two distinct C-O stretching bands are expected. One for the ester (C(=O)-O) linkage around 1200-1250 cm⁻¹ (asymmetric stretch) and another for the aryl ether (Ar-O-C) linkage around 1050-1150 cm⁻¹ .

-

C-F Stretch: A strong absorption band for the C-F bond on the aromatic ring is expected in the region of 1100-1300 cm⁻¹ .

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic ring.

-

sp³ C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ) are due to the C-H stretching of the ethyl and methylene groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 198.

-

Key Fragments: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 153, or the loss of the entire ethyl acetate side chain to give the 3-fluorophenoxy radical cation at m/z 112.

Caption: Key structural features of the molecule correlated with expected spectroscopic data.

Applications and Relevance

This compound is a valuable intermediate in organic synthesis. The fluorine atom can significantly alter the electronic properties and metabolic stability of a target molecule, making it a desirable feature in drug design. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a versatile handle for further chemical modification. This compound and its derivatives are explored in the development of herbicides, fungicides, and pharmaceutical agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Flammability: While not highly flammable like ethyl acetate, it should be kept away from open flames and sources of ignition.[4]

References

-

MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Retrieved from [Link]

-

ACS Publications. (n.d.). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-(2-furyl) propanoate, 10031-90-0. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR spectra of ethyl acetate extracts of 2-h incubations of R.... Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-2-(3-fluorophenoxy)acetate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. Retrieved from [Link]

-

Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST WebBook. Retrieved from [Link]

-

Proprep. (n.d.). What distinct peaks would you expect in the IR spectrum of ethyl acetate?. Retrieved from [Link]

-

ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

Creative Chemistry. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

VelocityEHS. (2015). Ethyl Acetate: A Sweet-Smelling Safety Hazard. Retrieved from [Link]

-

PubChem. (2026). Ethyl 2-[3-(3-fluorophenoxy)azetidin-1-yl]acetate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

Phcogj.com. (n.d.). Phytochemical Investigation and Biological Screening of Ethyl Acetate Fraction of Salvia hispanica L. Aerial Parts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Data of Ethyl 2-(3-fluorophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic properties of Ethyl 2-(3-fluorophenoxy)acetate. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic characteristics is paramount for its application and development. This document offers a predictive examination of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and comparative analysis with structurally related molecules.

Synthesis and Molecular Structure

The synthesis of this compound can be achieved via a Williamson ether synthesis. This common and effective method involves the reaction of a phenoxide with an alkyl halide. In this case, 3-fluorophenol is deprotonated with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophile then displaces the bromide from ethyl bromoacetate to yield the desired product.[1]

The molecular structure of this compound, presented below, forms the basis for all subsequent spectroscopic predictions.

Figure 1: Molecular Structure of this compound.

Proposed Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Caption: Proposed experimental workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the ethyl acetate moiety. The chemical shifts are influenced by the electronegativity of the fluorine and oxygen atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -OCH₂CH ₃ |

| ~4.25 | Quartet | 2H | -OCH ₂CH₃ |

| ~4.65 | Singlet | 2H | -OCH ₂COO- |

| ~6.70-6.85 | Multiplet | 3H | Ar-H |

| ~7.20-7.35 | Multiplet | 1H | Ar-H |

-

The ethyl group protons are expected to appear as a triplet at approximately 1.30 ppm and a quartet at around 4.25 ppm, which is consistent with the data for ethyl acetate.[2][3][4]

-

The methylene protons adjacent to the phenoxy group (-OCH₂COO-) are predicted to be a singlet at approximately 4.65 ppm.

-

The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling. The electron-withdrawing nature of the fluorine atom will influence the chemical shifts of the adjacent protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the different carbon environments in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14.2 | -OCH₂C H₃ |

| ~61.5 | -OC H₂CH₃ |

| ~65.5 | -OC H₂COO- |

| ~103.0 (d, ²JC-F ≈ 25 Hz) | C 2-Ar |

| ~108.0 (d, ²JC-F ≈ 21 Hz) | C 4-Ar |

| ~115.0 (d, ⁴JC-F ≈ 3 Hz) | C 6-Ar |

| ~130.5 (d, ³JC-F ≈ 10 Hz) | C 5-Ar |

| ~159.0 (d, ³JC-F ≈ 11 Hz) | C 1-Ar |

| ~163.0 (d, ¹JC-F ≈ 245 Hz) | C 3-Ar (C-F) |

| ~168.5 | C =O |

-

The carbons of the ethyl group are expected at approximately 14.2 ppm and 61.5 ppm.[5]

-

The methylene carbon of the acetate group is predicted around 65.5 ppm.

-

The aromatic carbons will show splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine (C3) will exhibit a large one-bond coupling constant (¹JC-F) of around 245 Hz. The other aromatic carbons will show smaller two-, three-, and four-bond coupling constants.[6]

-

The carbonyl carbon is expected to be the most downfield signal, around 168.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1760-1740 | Strong | C=O (ester) stretch |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1200 | Strong | Aryl-O stretch |

| ~1200-1000 | Strong | C-O (ester) stretch |

| ~1150-1000 | Strong | C-F stretch |

-

A strong absorption band between 1760-1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester group.[7][8][9]

-

Strong bands in the 1250-1000 cm⁻¹ region will be due to the C-O stretching vibrations of the ether and ester linkages, as well as the C-F stretch .

-

Aromatic C=C stretching vibrations will appear around 1600 and 1490 cm⁻¹ .

-

C-H stretching vibrations for the aromatic and aliphatic protons will be observed above and below 3000 cm⁻¹ , respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 198, corresponding to the molecular weight of this compound (C₁₀H₁₁FO₃).

-

Key Fragments:

-

m/z = 112: Loss of the ethoxycarbonyl group (-COOEt) from the molecular ion, corresponding to the [M - 86]⁺ fragment.

-

m/z = 111: Loss of the ethoxycarbonylmethyl group (-CH₂COOEt) from the molecular ion, resulting in the [M - 87]⁺ fragment, which would be the 3-fluorophenoxy radical cation.

-

m/z = 83: Cleavage of the C-O bond of the ether, leading to the [C₆H₄F]⁺ fragment.

-

m/z = 73: Fragment corresponding to the [COOEt]⁺ ion.

-

m/z = 45: Fragment corresponding to the [OCH₂CH₃]⁺ ion.

-

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic analysis of this compound. The provided data for ¹H NMR, ¹³C NMR, IR, and MS are based on sound chemical principles and comparisons with analogous structures, offering a valuable resource for researchers. These predictions can guide the identification and characterization of this compound in synthetic and analytical workflows. Experimental verification of these predictions will be a valuable contribution to the scientific literature.

References

- Brundrett, K. M., et al. (2007). Synthesis and biological evaluation of novel inhibitors of human and parasitic farnesyltransferase. Bioorganic & Medicinal Chemistry, 15(15), 5167-5185.

- D'Amelia, R. P., et al. (2020). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.

- HMDB. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0031217).

- HMDB. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0031217).

- MassBank. (n.d.).

- Naveen, S., et al. (2016). Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)

- NIST. (n.d.). Ethyl Acetate. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Proprep. (n.d.).

- Spectra of ethyl acet

- Telvekar, V. N., et al. (2012). A novel and efficient protocol for the synthesis of aryl/heteroaryl phenoxyacetates. Tetrahedron Letters, 53(36), 4873-4875.

- Tsuchiya, T., et al. (2008). Calculated and experimental 13 C NMR chemical shifts.

- Doc Brown's Chemistry. (n.d.).

- ResearchGate. (n.d.).

- Study.com. (n.d.). Sketch the 1H NMR spectrum of ethyl acetate (CH3C(O)OCH2CH3)

- University of Calgary. (n.d.). Interpreting NMR Spectra.

- PubChem. (n.d.). Ethyl 2-bromo-2-(3-fluorophenoxy)

- PubChem. (n.d.). Ethyl 2-[3-(3-fluorophenoxy)

- MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

- ACS Publications. (n.d.). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl Acetate [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Ethyl 2-(3-fluorophenoxy)acetate

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of Ethyl 2-(3-fluorophenoxy)acetate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of the molecule through ¹H and ¹³C NMR, offering insights into the influence of its constituent functional groups on the spectral data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as this compound, which possesses a combination of aromatic, ether, and ester functionalities, ¹H and ¹³C NMR are critical for verifying its synthesis and purity. The presence of a fluorine atom introduces characteristic splitting patterns, further aiding in the definitive assignment of resonances.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of its NMR spectra. The structure of this compound with the conventional numbering for proton and carbon atoms is presented below. This numbering system will be used throughout this guide for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group protons and the aromatic protons of the fluorophenoxy moiety. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and fluorine atoms, and the aromatic ring current.

Predicted ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| H10 | 1.25 | Triplet (t) | 7.1 | 3H |

| H9 | 4.20 | Quartet (q) | 7.1 | 2H |

| H7 | 4.65 | Singlet (s) | - | 2H |

| H2' | 6.75 | Doublet of triplets (dt) | J(H2'-H6') ≈ 2.5, J(H2'-F) ≈ 2.5, J(H2'-H4') ≈ 8.0 | 1H |

| H4' | 6.80 | Triplet of doublets (td) | J(H4'-H5') = J(H4'-H2') ≈ 8.0, J(H4'-F) ≈ 10.0 | 1H |

| H6' | 6.85 | Doublet of doublets (dd) | J(H6'-H5') ≈ 8.0, J(H6'-H2') ≈ 2.5 | 1H |

| H5' | 7.20 | Triplet (t) | J(H5'-H4') = J(H5'-H6') ≈ 8.0 | 1H |

Interpretation of the ¹H NMR Spectrum

-

Ethyl Group (-CH₂CH₃): The protons of the ethyl group give rise to two characteristic signals. The methyl protons (H10) appear as a triplet at approximately 1.25 ppm due to coupling with the adjacent methylene protons.[1] The methylene protons (H9) are deshielded by the adjacent ester oxygen and appear as a quartet around 4.20 ppm, split by the methyl protons.[1][2]

-

Methylene Protons (-OCH₂CO-): The two protons of the methylene group attached to the phenoxy oxygen (H7) are expected to appear as a singlet at approximately 4.65 ppm. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom and the carbonyl group.

-

Aromatic Protons (C₆H₄F): The aromatic region of the spectrum is more complex due to the presence of the fluorine substituent, which introduces both through-bond and through-space couplings to the protons.

-

The proton ortho to the fluorine and meta to the ether linkage (H2') is expected to be a doublet of triplets.

-

The proton para to the ether linkage and meta to the fluorine (H4') will likely appear as a triplet of doublets due to coupling with the adjacent protons and the fluorine atom.

-

The proton ortho to the ether linkage and meta to the fluorine (H6') is predicted to be a doublet of doublets.

-

The proton meta to the ether linkage and ortho to the fluorine (H5') is expected to be a triplet. The presence of fluorine on the aromatic ring generally leads to complex splitting patterns in the ¹H NMR spectrum.[3]

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The presence of the electronegative oxygen and fluorine atoms, as well as the carbonyl group, significantly influences the chemical shifts of the carbon atoms in this compound.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C10 | 14.1 |

| C9 | 61.5 |

| C7 | 65.8 |

| C2' | 103.0 (d, ²JCF ≈ 25 Hz) |

| C6' | 108.0 (d, ⁴JCF ≈ 1 Hz) |

| C4' | 115.0 (d, ²JCF ≈ 21 Hz) |

| C5' | 130.5 (d, ³JCF ≈ 10 Hz) |

| C1' | 159.0 (d, ⁴JCF ≈ 3 Hz) |

| C3' | 163.5 (d, ¹JCF ≈ 245 Hz) |

| C8 | 168.5 |

Interpretation of the ¹³C NMR Spectrum

-

Ethyl Group (-CH₂CH₃): The methyl carbon (C10) is expected to resonate at a high field (around 14.1 ppm), while the methylene carbon (C9) will be further downfield (around 61.5 ppm) due to the attachment to the ester oxygen.[4]

-

Methylene Carbon (-OCH₂CO-): The carbon of the methylene group adjacent to the phenoxy oxygen (C7) is anticipated to have a chemical shift of approximately 65.8 ppm.

-

Aromatic Carbons (C₆H₄F): The chemical shifts of the aromatic carbons are influenced by the substituent effects of the ether and fluorine groups. The carbon directly attached to the fluorine (C3') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield.[5] The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which can be a powerful tool for assigning the resonances.[6]

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group (C8) is expected to have the most downfield chemical shift in the spectrum, typically in the range of 168.5 ppm.[4]

Experimental Protocols

To ensure the acquisition of high-quality NMR data, adherence to standardized experimental protocols is crucial.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.[7]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[8] The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Caption: Workflow for NMR sample preparation.

Data Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.[9]

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to maximize sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[7]

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Caption: General workflow for NMR data acquisition and processing.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a robust method for its structural verification. The predicted chemical shifts and coupling patterns, based on established principles of NMR spectroscopy, offer a clear spectral signature for this molecule. The methodologies outlined in this guide for sample preparation and data acquisition are designed to yield high-quality, reproducible results, which are essential for the stringent requirements of research and drug development. The unique spectral features introduced by the fluorine substituent serve as a valuable confirmation point in the structural elucidation process.

References

-

MDPI. "Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas." Available at: [Link].

-

YouTube. "NMR spectrum of ethyl acetate." Available at: [Link].

-

Study.com. "Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks." Available at: [Link].

-

The Royal Society of Chemistry. "Supplementary Information." Available at: [Link].

-

ResearchGate. "¹⁹F NMR spectra of ethyl acetate extracts of 2-h incubations of R...." Available at: [Link].

-

PubChem. "Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate." Available at: [Link].

-

HMDB. "13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217)." Available at: [Link].

-

Organomation. "NMR Sample Preparation: The Complete Guide." Available at: [Link].

-

The Royal Society of Chemistry. "The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups." Available at: [Link].

-

UTHSCSA. "Stepbystep procedure for NMR data acquisition." Available at: [Link].

-

Wiley Online Library. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Available at: [Link].

-

FooDB. "Showing Compound Ethyl phenylacetate (FDB010560)." Available at: [Link].

-

Doc Brown's Chemistry. "Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate." Available at: [Link].

-

Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Available at: [Link].

-

Bio-protocol. "2.5. NMR Sample Preparation, Data Acquisition, and Data Analysis." Available at: [Link].

-

Supporting Information. Available at: [Link].

-

Bartleby. "Answered: The "C NMR of ethyl phenylacetate is shown below. Sketch the DEPT-90 and DEPT-135 4. spectra directly below it. 200 180 160 140 120 100 80 60 40 20 ppm c-43-24…." Available at: [Link].

-

AZoM. "Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid." Available at: [Link].

-

R-NMR. "SOP data acquisition." Available at: [Link].

-

University of Washington. "Fluorine NMR." Available at: [Link].

-

Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Available at: [Link].

-

ACS Publications. "Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl." Available at: [Link].

-

University of Ottawa NMR Facility Blog. "13C NMR of Fluorinated Organics." Available at: [Link].

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. homework.study.com [homework.study.com]

- 3. researchgate.net [researchgate.net]

- 4. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. rsc.org [rsc.org]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. organomation.com [organomation.com]

- 9. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(3-fluorophenoxy)acetate

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular identification and structural elucidation.[1][2][3] This guide provides a comprehensive technical overview of the mass spectrometric fragmentation behavior of Ethyl 2-(3-fluorophenoxy)acetate, a compound of interest within pharmaceutical research due to its structural motifs commonly found in biologically active molecules.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the molecule's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing established principles of mass spectrometry with field-proven insights, this guide aims to serve as a practical resource for the analytical chemist. We will explore the causality behind fragmentation patterns, present self-validating experimental protocols, and ground our discussion in authoritative references.

The Compound: this compound at a Glance

This compound is an aromatic ether and an ester. Its structure is characterized by a 3-fluorophenoxy group linked to an ethyl acetate moiety via an ether linkage. This combination of functional groups dictates its fragmentation behavior in mass spectrometry.

| Property | Value |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| Key Structural Features | Aromatic ring, Ether linkage, Ester group, Fluorine substituent |

Part 1: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant internal energy onto the analyte molecule, leading to extensive and often complex fragmentation. This rich fragmentation pattern serves as a molecular fingerprint, invaluable for structural confirmation. Aromatic compounds, in particular, tend to exhibit a strong molecular ion peak due to the stability of the aromatic ring.

Proposed EI Fragmentation Pathway

The fragmentation of this compound under EI conditions is anticipated to be driven by the presence of the ester, ether, and aromatic functionalities. The initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 198.

Key Fragmentation Mechanisms:

-

Alpha-Cleavage at the Ether Linkage: Fragmentation often occurs at the bond adjacent to the oxygen atom in ethers.[4][5]

-

Cleavage Adjacent to the Carbonyl Group: Esters are known to fragment via cleavage of the bonds next to the C=O group.[4]

-

Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, especially involving the ethyl ester group.[6]

-

Aromatic Ring Fragmentation: While the aromatic ring is stable, subsequent fragmentation can lead to characteristic ions like the tropylium ion or losses of small neutral molecules.[7]

Below is a proposed fragmentation pathway, illustrated with a Graphviz diagram.

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺ for this compound.

Tabulated Summary of Major ESI-MS/MS Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 199 | 171 | C₂H₄ | Loss of ethylene from the ethyl group. |

| 199 | 153 | C₂H₅OH | Loss of ethanol, likely through a rearrangement involving the protonated ester. |

| 199 | 113 | CH₂=C=O | Loss of ketene to form protonated 3-fluorophenol. |

| 153 | 125 | CO | Decarbonylation of the m/z 153 fragment ion. |

Part 3: Experimental Protocols

To ensure the generation of high-quality, reproducible mass spectra, adherence to validated experimental protocols is crucial. The following sections outline detailed methodologies for both GC-MS (for EI) and LC-MS/MS (for ESI) analysis.

GC-MS Protocol for EI Analysis

This protocol is designed for the analysis of semi-volatile organic compounds and is suitable for generating the EI fragmentation pattern of this compound.

1. Sample Preparation:

-

Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL. [8]* Filter the sample through a 0.22 µm syringe filter to remove any particulates. [8] 2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Caption: Workflow for GC-MS analysis of this compound.

LC-MS/MS Protocol for ESI Analysis

This protocol is tailored for the analysis of polar to moderately polar compounds and is ideal for obtaining the ESI-MS/MS fragmentation data of this compound, which is common in drug metabolism and pharmacokinetic (DMPK) studies. [1] 1. Sample Preparation:

-

Prepare a stock solution of the analyte in methanol or acetonitrile at 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

2. LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent).

-

LC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

-

Column Temperature: 40 °C.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B.

-

1-5 min: 5% to 95% B.

-

5-6 min: 95% B.

-

6-6.1 min: 95% to 5% B.

-

6.1-8 min: 5% B.

-

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

MS/MS Parameters: Isolate the precursor ion [M+H]⁺ (m/z 199) and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable yet intricate process governed by the interplay of its constituent functional groups. Under Electron Ionization, a rich fragmentation pattern is expected, providing a robust fingerprint for identification. In contrast, Electrospray Ionization coupled with tandem mass spectrometry offers a more controlled fragmentation, ideal for quantitative studies and the analysis of complex mixtures. The proposed pathways and experimental protocols within this guide provide a solid framework for the successful analysis of this and structurally related compounds. As with any analytical endeavor, empirical data should always be the final arbiter, and these guidelines are intended to be a starting point for method development and data interpretation.

References

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]

-

BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

-

Perez, J. A., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. Available at: [Link]

-